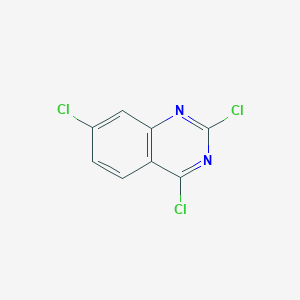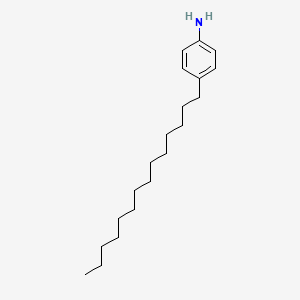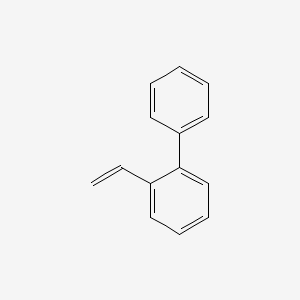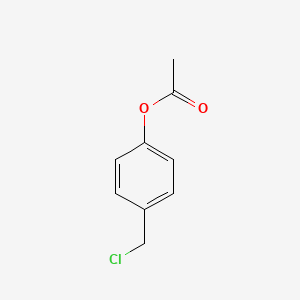
2,4,7-Trichloroquinazoline
Overview
Description
2,4,7-Trichloroquinazoline is a heterocyclic organic compound with the molecular formula C8H3Cl3N2. It belongs to the quinazoline family, which is known for its diverse biological activities. The compound is characterized by the presence of three chlorine atoms at the 2nd, 4th, and 7th positions of the quinazoline ring.
Mechanism of Action
Target of Action
Quinazoline derivatives, to which 2,4,7-trichloroquinazoline belongs, are known to exhibit remarkable activity as antitubercular, antiviral, antibacterial, and anticancer agents . They are among the most potent inhibitors of tyrosine kinase and cellular phosphorylation .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to inhibition of key enzymes such as tyrosine kinase, which plays a crucial role in signal transduction pathways . This interaction results in changes in cellular processes, potentially leading to the death of pathogenic cells or viruses .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it may affect signal transduction pathways in cells . These pathways are critical for various cellular functions, including cell growth and division .
Result of Action
As a potential inhibitor of tyrosine kinase, it may interfere with signal transduction pathways, leading to the inhibition of cell growth and division . This could result in the death of pathogenic cells or viruses .
Biochemical Analysis
Biochemical Properties
2,4,7-Trichloroquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinases. This compound interacts with enzymes such as tyrosine kinases, which are involved in cellular phosphorylation processes. The interaction between this compound and these enzymes results in the inhibition of kinase activity, thereby affecting various signaling pathways . Additionally, this compound has been shown to exhibit antibacterial, antiviral, and anticancer properties due to its ability to interfere with essential biomolecules in these organisms .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division . Furthermore, it can alter gene expression patterns, leading to changes in the production of proteins essential for cell survival and function . The impact on cellular metabolism includes the inhibition of metabolic enzymes, which can lead to reduced energy production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with protein kinases, leading to the inhibition of their activity . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular processes, with potential long-term effects on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced organ function have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in the catabolism of essential biomolecules, leading to altered metabolite levels and metabolic flux . Additionally, this compound can affect the synthesis of key metabolites by modulating the activity of anabolic enzymes . These interactions underscore the compound’s potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its affinity for certain biomolecules . This localization can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit metabolic enzymes and affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4,7-Trichloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 7-chloro-1H-quinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of N-ethyl-N,N-diisopropylamine (DIEA) as a base. The reaction is carried out in acetonitrile (ACN) at reflux temperature for 36 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles through reactions such as Suzuki cross-coupling and Stille cross-coupling.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, quinazoline derivatives generally undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Utilizes palladium catalysts (e.g., Pd(OAc)2) and boronic acids in the presence of a base such as sodium carbonate (Na2CO3) in dimethyl ether (DME) at reflux temperature.
Stille Cross-Coupling: Involves the use of palladium catalysts (e.g., PdCl2(PPh3)2) and organotin reagents in dimethylformamide (DMF) at elevated temperatures.
Major Products: The major products formed from these reactions are typically substituted quinazoline derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Comparison with Similar Compounds
- 2,4-Dichloroquinazoline
- 2,4,6-Trichloroquinazoline
- 2,4,7-Tribromoquinazoline
Comparison: 2,4,7-Trichloroquinazoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other similar compounds, it exhibits distinct regioselectivity in substitution reactions and has shown remarkable potency as an enzyme inhibitor .
Properties
IUPAC Name |
2,4,7-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVNIGBXSLGABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289028 | |
| Record name | 2,4,7-trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-94-1 | |
| Record name | 6625-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,7-trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 2,4,7-trichloroquinazoline a useful starting material for organic synthesis?
A1: this compound possesses three chlorine atoms that can be selectively replaced with various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions [, ]. This regioselective functionalization allows chemists to efficiently synthesize a wide range of quinazoline derivatives with diverse functionalities at specific positions on the heterocycle. This is particularly useful for exploring structure-activity relationships in medicinal chemistry, where subtle changes in a molecule's structure can significantly impact its biological activity.
Q2: Can you explain the regioselective cross-coupling strategy used with this compound?
A2: The research highlights the development of a sequential palladium-catalyzed cross-coupling strategy [, ]. This strategy exploits the differing reactivities of the chlorine atoms in this compound. Under specific reaction conditions, one chlorine atom can be selectively substituted by an aryl- or heteroarylboronic acid. By tuning the reaction parameters, researchers can then target the remaining chlorine atoms sequentially, ultimately enabling the controlled synthesis of highly functionalized quinazoline derivatives. This method offers a powerful tool for medicinal chemists to fine-tune the structure of potential drug candidates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















